molecular formula C25H20ClFN2O5S B3019145 methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-69-3

methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B3019145
CAS No.: 1114658-69-3
M. Wt: 514.95
InChI Key: VNUKPDDJWSLDOA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C25H20ClFN2O5S and its molecular weight is 514.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2. COX enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain signaling .

Mode of Action

The compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory prostaglandins. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain. By blocking COX-2, the compound reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

The compound’s pharmacokinetics can be summarized by its ADME properties:

Result of Action

At the molecular level, the compound’s inhibition of COX-2 leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, it decreases the recruitment of inflammatory cells to sites of injury or infection, further contributing to its anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while extreme temperatures could affect its stability. Additionally, the presence of other drugs that compete for the same metabolic pathways can alter its pharmacokinetics and efficacy .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O5S/c1-15-8-10-18(27)13-20(15)28-22(30)14-29-24(25(31)34-2)23(16-6-4-3-5-7-16)19-12-17(26)9-11-21(19)35(29,32)33/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUKPDDJWSLDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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